molecular formula C23H20Cl2N4O4S B11638958 (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11638958
M. Wt: 519.4 g/mol
InChI Key: ZYBWSZPBBHFNBF-GVNNNEBHSA-N
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Description

The compound (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the benzylidene and ethoxy groups through various condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and benzylidene groups, leading to the formation of new compounds.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its unique combination of properties makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20Cl2N4O4S

Molecular Weight

519.4 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H20Cl2N4O4S/c1-3-31-19-12-14(10-15-21(26)29-23(27-22(15)30)34-13(2)28-29)11-17(25)20(19)33-9-8-32-18-7-5-4-6-16(18)24/h4-7,10-12,26H,3,8-9H2,1-2H3/b15-10-,26-21?

InChI Key

ZYBWSZPBBHFNBF-GVNNNEBHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=CC=CC=C4Cl

Origin of Product

United States

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